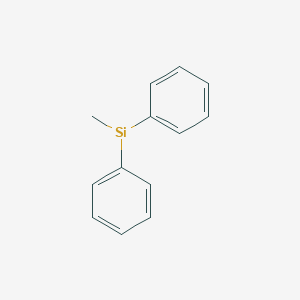

Methyldiphenylsilane

Description

Historical Context and Evolution of Organosilicon Compounds Research

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane compound. iust.ac.ir In the same year, Alexander Butlerov synthesized the first organosilicon compound, tetraethylsilane. sbfchem.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. iust.ac.ir Kipping's research on the synthesis of alkylsilanes and arylsilanes using Grignard reagents and his coining of the term "silicone" were seminal contributions. iust.ac.irsbfchem.com

The industrial significance of organosilicon compounds surged during World War II, with the development of silicone polymers for applications requiring high thermal stability and durability, such as in thermal insulation, lubricants, and sealing materials. sbfchem.com This era was marked by the development of the "direct process" by Eugene G. Rochow for the synthesis of chlorosilanes, a method that remains a cornerstone of industrial silicone production. lkouniv.ac.in Since these early discoveries, the field has expanded rapidly, with organosilicon compounds finding applications in areas as diverse as electronics, medicine, and advanced materials. sbfchem.comsbfchem.com The development of organosilicon chemistry showcases a continuous interplay between fundamental research and industrial application, driving the creation of novel materials with tailored properties. sbfchem.com

Significance of Si-C and Si-H Bonds in Chemical Synthesis and Materials Science

The utility of organosilicon compounds is fundamentally rooted in the nature of the silicon-carbon (Si-C) and silicon-hydride (Si-H) bonds. The Si-C bond is strong and relatively non-polar, contributing to the thermal stability of many organosilicon compounds. lkouniv.ac.in However, compared to the carbon-carbon (C-C) bond, the Si-C bond is longer and more polarized due to silicon's higher electropositivity. nih.gov This polarization makes the silicon atom susceptible to nucleophilic attack, a feature that is extensively exploited in organic synthesis. lkouniv.ac.innih.gov

The Si-H bond, in contrast to the C-H bond, is weaker and exhibits reversed polarity, with the hydrogen atom carrying a partial negative charge (hydridic character). rsc.orgmdpi.com This makes the Si-H bond highly reactive towards a variety of reagents and a key functional group for introducing silicon-containing moieties into organic molecules through processes like hydrosilylation. rsc.orgcymitquimica.com The cleavage of the Si-H bond is a fundamental step in many organosilicon reactions, including reductions and the formation of silyl (B83357) ethers. thieme-connect.comresearchgate.net The distinct reactivity of both Si-C and Si-H bonds underpins the versatility of organosilanes as protecting groups, reducing agents, and precursors to advanced materials. researchgate.netgelest.com

Position and Unique Attributes of Methyldiphenylsilane in Organosilicon Chemistry Research

This compound (C₁₃H₁₄Si) occupies a significant position within the landscape of organosilicon chemistry due to its unique combination of structural features and reactivity. cymitquimica.comchemimpex.com It possesses a silicon atom bonded to two phenyl groups, a methyl group, and a hydrogen atom. This asymmetric substitution pattern, coupled with the presence of both bulky aromatic groups and a reactive Si-H bond, endows it with a distinct set of properties. chemimpex.com

The phenyl groups contribute to the compound's thermal stability and influence its electronic properties, while the methyl group provides a non-reactive, space-filling substituent. cymitquimica.com The key to its versatility, however, lies in the Si-H bond, which allows it to participate in a wide array of chemical transformations. cymitquimica.com this compound is recognized for its utility as a reducing agent in organic synthesis and as a precursor for the synthesis of more complex organosilicon compounds. thieme-connect.com Its unique structure allows for tailored modifications, making it a valuable tool for researchers seeking to develop new materials and synthetic methodologies. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 776-76-1 |

| Molecular Formula | C₁₃H₁₄Si |

| Molecular Weight | 198.34 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 266-267 °C |

| Density | 1.001 g/mL |

| Refractive Index | 1.5720 |

| Flash Point | 120 °C (248 °F) |

Data sourced from multiple references. chemimpex.comvwr.comfishersci.be

Scope and Contributions of this compound Research to Advanced Chemical Disciplines

Research involving this compound has made significant contributions to several advanced chemical disciplines, underscoring its importance as a versatile chemical entity.

In organic synthesis , this compound is employed as a mild and selective reducing agent. thieme-connect.com It is also a key reagent in hydrosilylation reactions, a powerful method for forming Si-C bonds. cymitquimica.com Furthermore, derivatives of this compound, such as (1-fluorovinyl)this compound (B1593031), have been utilized in cross-coupling reactions to synthesize fluorinated organic molecules, which are of interest in medicinal chemistry and materials science. jst.go.jpnih.govacs.org

In materials science , this compound serves as a precursor and building block for silicone-based materials. cymitquimica.comchemimpex.com Its ability to be incorporated into polymer chains allows for the modification of material properties, such as thermal stability, flexibility, and surface characteristics. chemimpex.com It is used in the formulation of adhesives, sealants, and coatings, particularly in the electronics and automotive industries where high performance is critical. cymitquimica.comchemimpex.com The use of organosilicon precursors like this compound is also crucial in the fabrication of low-k dielectric materials for integrated circuits, enabling the continued miniaturization of electronic devices. researchgate.netmdpi.com

In polymer chemistry , this compound and its derivatives are used to create silyl-modified polymers (SMPs). onlytrainings.com These hybrid materials combine the properties of polymers and silanes, resulting in materials with enhanced adhesion, flexibility, and durability. onlytrainings.com The silyl groups introduced from reagents like this compound can crosslink in the presence of moisture, leading to robust and stable polymer networks. onlytrainings.com

The interdisciplinary nature of this compound research highlights how fundamental studies in organosilicon chemistry can drive innovation in applied fields. nih.govwecmelive.com The continued exploration of its reactivity and applications promises to yield further advancements in chemical synthesis and materials science. unicam.itarcjournals.orgaristonpubs.com

Structure

2D Structure

Propriétés

InChI |

InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHRRIGNGQFVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883569 | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | Diphenylmethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

776-76-1 | |

| Record name | Methyldiphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(methylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyldiphenylsilane and Its Derivatives

Established Synthetic Pathways for Methyldiphenylsilane

The synthesis of the parent compound, this compound, is foundational for accessing its diverse derivatives. The most common methods leverage classical organometallic reactions and reductions.

Grignard Reaction-Based Syntheses

The Grignard reaction provides a robust and widely used method for forming carbon-silicon bonds. mdpi.comjst.go.jpacs.org To synthesize this compound, a common approach involves the reaction of a dihalodiphenylsilane, such as dichlorodiphenylsilane (B42835), with a methyl Grignard reagent, like methylmagnesium chloride. This reaction proceeds via nucleophilic substitution at the silicon center, where the methyl group from the Grignard reagent displaces one of the chlorine atoms.

The resulting chloro(methyl)diphenylsilane (B85503) can then be reduced to this compound using a suitable reducing agent, such as lithium aluminum hydride. Alternatively, if starting from trichlorophenylsilane, a stepwise addition of Grignard reagents (first a methyl Grignard, then a phenyl Grignard) can be employed, though this can lead to mixtures of products requiring careful stoichiometric control. A more direct route involves the reaction of dichlorodiphenylsilane with one equivalent of methylmagnesium bromide, which primarily yields chloro(methyl)diphenylsilane, a direct precursor to many derivatives. acs.org

Table 1: Representative Grignard Reaction for this compound Precursor

| Starting Material | Reagent | Product |

| Dichlorodiphenylsilane | Methylmagnesium chloride | Chloro(methyl)diphenylsilane |

Direct Chlorination of Diphenylmethylsilane

Direct chlorination is a primary method for the synthesis of chloro(methyl)diphenylsilane, a key derivative, rather than this compound itself. This process typically involves reacting this compound with a chlorinating agent. The silicon-hydride (Si-H) bond in this compound is susceptible to cleavage and substitution. This reaction is a key step in producing the versatile chloro(methyl)diphenylsilane intermediate, which is discussed in further detail in section 2.2.1.

Hydrosilylation-Mediated Syntheses

Hydrosilylation is a significant reaction of this compound rather than a primary synthetic route to it. google.com This catalytic reaction involves the addition of the silicon-hydride (Si-H) bond of this compound across a carbon-carbon double or triple bond in alkenes or alkynes, respectively. google.com This process is fundamental for creating a wide range of functionalized organosilicon compounds and for producing silicone polymers. While technically one could envision a scenario to produce the this compound structure via hydrosilylation, it is not a standard or practical synthetic approach for the parent compound. The primary utility of hydrosilylation in this context is as a major application of this compound.

Advanced Synthetic Approaches to this compound Derivatives

The functionalization of the this compound core leads to derivatives with specialized applications in organic synthesis and materials science.

Synthesis of Chloro(methyl)diphenylsilane

Chloro(methyl)diphenylsilane is a pivotal intermediate, and its synthesis can be achieved through two main pathways.

The first is the Grignard reaction , as briefly mentioned earlier. Reacting dichlorodiphenylsilane with one equivalent of a methyl Grignard reagent like methylmagnesium bromide is a common industrial approach. This monosubstitution reaction provides chloro(methyl)diphenylsilane, which can be isolated and purified. acs.org

The second method is the direct chlorination of this compound . This involves the reaction of this compound with a chlorinating agent, such as chlorine gas or other sources of electrophilic chlorine. The reaction selectively replaces the hydrogen atom on the silicon with a chlorine atom.

Table 2: Synthesis Methods for Chloro(methyl)diphenylsilane

| Method | Starting Materials | Key Transformation |

| Grignard Reaction | Dichlorodiphenylsilane, Methylmagnesium halide | Nucleophilic substitution of one chloride |

| Direct Chlorination | This compound, Chlorinating agent | Substitution of the silyl-hydride with chloride |

Synthesis of (1-Fluorovinyl)this compound (B1593031)

(1-Fluorovinyl)this compound is a valuable building block in fluoro-organic chemistry, used in various cross-coupling reactions. saga-u.ac.jpacs.org Its synthesis can be accomplished by reacting a silyl (B83357) lithium species with a fluorinated alkene.

A documented procedure involves the initial formation of methyldiphenylsilyl lithium. This is achieved by reacting chloro(methyl)diphenylsilane with lithium metal in an appropriate solvent like dry tetrahydrofuran (B95107) (THF). The resulting highly reactive methyldiphenylsilyl lithium is then reacted with 1,1-difluoroethylene at low temperatures. In this reaction, the silyl anion adds to the difluoroalkene, followed by the elimination of a fluoride (B91410) ion, to yield the desired (1-fluorovinyl)this compound. saga-u.ac.jp

This fluorinated vinylsilane serves as a versatile reagent itself, for instance, in palladium-catalyzed Mizoroki-Heck reactions with aryl iodides to form (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes. google.com

Table 3: Synthesis of (1-Fluorovinyl)this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Chloro(methyl)diphenylsilane | Lithium metal, dry THF | Methyldiphenylsilyl lithium |

| 2 | Methyldiphenylsilyl lithium | 1,1-Difluoroethylene, -78°C | (1-Fluorovinyl)this compound |

Catalytic Hydrosilane Synthesis via Alkoxysilane Reduction

The synthesis of hydrosilanes through the reduction of alkoxysilanes is a significant pathway in organosilicon chemistry. Research has demonstrated the effective reduction of methoxydiphenylmethylsilane (MePh2SiOMe), an alkoxy derivative, to this compound (MePh2SiH).

One established method involves the use of a borane-tetrahydrofuran (B86392) complex (BH3·THF) in the presence of a Lewis-base catalyst, such as hexamethylphosphoramide (B148902) (HMPA). rsc.orgacs.org In a typical procedure, methoxydiphenylmethylsilane is reacted with BH3·THF and a catalytic amount of HMPA. rsc.org The resulting solution is analyzed to determine the conversion and yield of the desired product, this compound. rsc.org This process highlights a viable route for generating hydrosilanes from their more stable alkoxysilane precursors under relatively mild conditions. nii.ac.jp

Table 1: Catalytic Reduction of Methoxydiphenylmethylsilane

| Reactant | Reducing Agent | Catalyst | Product | Yield |

|---|

Data synthesized from research on catalytic reduction of alkoxysilanes. rsc.org

One-Step Alkaline Hydrolysis for Oligomethylphenylpentasiloxanes with Methyldiphenylsilyl Groups

A one-step synthetic route has been developed for the production of linear oligomethylphenylpentasiloxanes that are terminated with methyldiphenylsilyl groups. researchgate.net This method is based on the alkaline hydrolysis of diethoxy(methyl)phenylsilane. researchgate.net

The process begins with the hydrolysis of diethoxy(methyl)phenylsilane using an aqueous solution of sodium hydroxide (B78521) (NaOH), with a specific molar ratio of MePhSi(OEt)2 to NaOH of 3:2. researchgate.net This initial step is followed by a reaction with chloro(methyl)diphenylsilane, which acts as a blocking agent for the resulting sodium trimethyltriphenyltrisiloxanediolate. researchgate.net This procedure efficiently yields the target oligomer, Ph2MeSiO-[MePhSiO]3-SiMePh2, with a reported yield of 92%. researchgate.net The structure of the final product has been confirmed using 1H and 29Si NMR spectroscopy. researchgate.net

Table 2: One-Step Synthesis of Oligomethylphenylpentasiloxanes with Methyldiphenylsilyl Groups

| Precursor | Hydrolysis Agent | Blocking Agent | Final Product | Yield |

|---|

This table summarizes the findings from the one-step alkaline hydrolysis method. researchgate.net

Methods for Synthesizing Substituted Tetracycline (B611298) Compounds Utilizing this compound

In the field of medicinal chemistry, innovative methods for the synthesis of substituted tetracycline compounds have been developed, some of which utilize silanes as key reagents. These methods provide an alternative to traditional approaches that may have significant drawbacks on a process scale. google.comgoogle.com

The synthesis often involves the palladium-catalyzed carbonylation of a reactive tetracycline intermediate, such as a halogenated version. google.comgoogle.com In this reaction, a silane (B1218182) acts as a reducing agent. While specific documentation points to the use of silanes like diphenylsilane (B1312307) (Ph2SiH2) and triethylsilane (Et3SiH), the structural similarity and reactivity of this compound suggest its potential applicability in this role as well. google.com The reaction proceeds in the presence of carbon monoxide, a palladium catalyst (such as palladium(II) acetate), a phosphine (B1218219) ligand, and a base to generate a carboxaldehyde-substituted tetracycline compound. google.comgoogle.com This intermediate can then undergo further reactions to produce the final substituted tetracycline. google.com The use of silicon-based reducing agents is considered a viable and more attractive alternative to organotin reagents like Bu3SnH due to a better toxicity profile and potentially improved yields. google.com

Table 3: Components in Palladium-Catalyzed Synthesis of Substituted Tetracyclines

| Component | Example(s) | Role |

|---|---|---|

| Tetracycline Intermediate | Halogenated minocycline | Substrate |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)2) | Catalyzes carbonylation |

| Ligand | Xantphos | Stabilizes catalyst |

| Reducing Agent | Diphenylsilane (Ph2SiH2), Triethylsilane (Et3SiH) | Hydride source |

| Carbon Source | Carbon Monoxide (CO) | Forms carboxaldehyde group |

This table outlines the key components used in the palladium-catalyzed synthesis of tetracycline derivatives. google.comgoogle.com

Innovations in Synthetic Strategies for Organosilicon Precursors

The development of novel synthetic strategies for organosilicon precursors is crucial for advancing materials science and medicinal chemistry. rsc.orgorganic-chemistry.org Recent innovations have focused on creating structurally diverse and functionalized organosilicon compounds with high efficiency and selectivity.

One area of innovation is the palladium-catalyzed stereoselective silacyclization through Si–C bond cleavage and reconstruction. rsc.org This method allows for the synthesis of Si-stereogenic silacycles, which are important for developing new silicon-containing drugs. rsc.org Another significant advancement is the use of silylboronates as silyl radical precursors. organic-chemistry.org This strategy has enabled various C–Si bond-forming transformations, including the hydrosilylation of alkenes and alkynes. organic-chemistry.org

Furthermore, new synthetic strategies for nonporous organosilica nanoparticles have been developed, which involve the self-condensation or co-condensation of organosilanes. organic-chemistry.org These materials have a wide range of applications. The evolution of organosilicon precursors is also driven by the demands of specific industries, such as the development of low-k interlayer dielectric materials in microelectronics, which requires precursors that can be incorporated via chemical vapor deposition (CVD). organic-chemistry.org These innovative strategies are expanding the library of accessible organosilicon compounds and enabling the creation of advanced materials with tailored properties.

Reactivity and Reaction Mechanisms of Methyldiphenylsilane

Reactivity of Chloro(methyl)diphenylsilane (B85503) (DPMSCl)

Chloro(methyl)diphenylsilane (DPMSCl) is characterized by a reactive silicon-chlorine bond, making it a valuable precursor in organosilicon chemistry. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. smolecule.comcymitquimica.com

Common nucleophilic substitution reactions involving DPMSCl include:

Hydrolysis: Reaction with water leads to the formation of the corresponding silanol (B1196071), methyldiphenylsilanol. smolecule.com

Alcoholysis: Reaction with alcohols yields alkoxysilanes.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds react with DPMSCl to form new silicon-carbon bonds. researchgate.net

These substitution reactions are fundamental to the synthesis of a wide array of functionalized organosilicon compounds and silicone polymers. smolecule.comcymitquimica.com The steric and electronic properties of the nucleophile and the substituents on the silicon atom can influence the rate and outcome of the reaction. For instance, bulky nucleophiles may lead to slower reaction rates.

Table 2: Nucleophilic Substitution Reactions of DPMSCl

| Nucleophile | Product Type |

|---|---|

| Water (H₂O) | Silanol |

| Alcohol (R-OH) | Alkoxysilane |

| Grignard Reagent (R-MgX) | Silylated Compound (New Si-C bond) |

| Organolithium (R-Li) | Silylated Compound (New Si-C bond) |

| Amine (R-NH₂) | Silylamine |

| Azide (B81097) (N₃⁻) | Silyl (B83357) azide thieme-connect.de |

Cross-Coupling and Silylation Reactions

The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. iitk.ac.in While widely applicable, the use of fluoroolefins in this reaction has been less common. acs.org

A significant application involving a derivative of methyldiphenylsilane is the Mizoroki-Heck reaction of (1-fluorovinyl)this compound (B1593031) with aryl iodides. acs.orgsgst.cn This reaction, catalyzed by a palladium(II) acetate (B1210297)/silver(I) carbonate system, produces (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes with high stereoselectivity. acs.orgmdpi-res.com The reaction is notable because the Mizoroki-Heck reaction of vinylsilanes can be challenging due to the potential for elimination of the silyl group. acs.org

The Mizoroki-Heck reaction is traditionally catalyzed by palladium complexes. mdpi.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. acs.orgdiva-portal.org

In the specific case of the reaction with (1-fluorovinyl)this compound, a system composed of Pd(OAc)₂, Ag₂CO₃, and 4 Å molecular sieves in 1,4-dioxane (B91453) has been found to be effective. acs.orgmdpi-res.com The use of silver carbonate is crucial for the reaction's success. While the precise mechanism involving the silver salt is not fully elucidated in all contexts, silver salts are often used in Heck reactions to facilitate the removal of halide ions from the palladium center, promoting the catalytic cycle.

While copper is not a primary catalyst in this specific named reaction, copper salts, particularly copper(I), are known to be used as co-catalysts in other cross-coupling reactions, such as the Sonogashira coupling. mdpi.com

The Mizoroki-Heck reaction of (1-fluorovinyl)this compound with various aryl iodides demonstrates excellent stereoselectivity, yielding the (E)-isomer of the β-aryl-(α-fluorovinyl)this compound product. acs.orgresearchgate.net This high degree of stereocontrol is a significant feature of this transformation. mdpi-res.commdpi.com

The reaction tolerates a range of functional groups on the aryl iodide, including esters, ethers, nitro groups, cyano groups, and halogens, with good to high yields. acs.org The resulting (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes can be further functionalized. For example, desilylation followed by protonation affords the corresponding (E)-β-fluorostyrene derivative with complete retention of the double bond's configuration. acs.orgmdpi.com This highlights the synthetic utility of this stereoselective reaction. acs.org

| Aryl Iodide Substituent | Product | Yield (%) | Stereoselectivity (E/Z) |

| 4-Methoxy | (E)-β-(4-methoxyphenyl)-(α-fluorovinyl)this compound | 85 | >99:1 |

| 4-Nitro | (E)-β-(4-nitrophenyl)-(α-fluorovinyl)this compound | 91 | 96:4 |

| 4-Cyano | (E)-β-(4-cyanophenyl)-(α-fluorovinyl)this compound | 88 | >99:1 |

| 2-Methyl | (E)-β-(2-methylphenyl)-(α-fluorovinyl)this compound | 75 | >99:1 |

Data synthesized from findings reported in The Journal of Organic Chemistry. acs.org

This compound can be a precursor to silyl nucleophiles used in the formal nucleophilic substitution of aryl halides. The generation of silyl anions, such as silyllithium reagents, allows for the silylation of various electrophiles. These highly reactive silyl anions can be prepared by the reaction of organosilanes with strong bases or by the reductive cleavage of silicon-silicon bonds.

One documented example involves the reaction of silyllithium reagents with aryl halides. lookchem.com This reaction can proceed via a halogenophilic attack of the silyl nucleophile on the aryl halide. This pathway is distinct from a direct nucleophilic aromatic substitution (SNAAr) mechanism. The choice of reactants and conditions determines the predominant mechanism.

In a related context, nucleophilic substitution at a silicon center is a fundamental reaction type for organosilicon compounds. libretexts.org For instance, the reaction of a chlorosilane with a nucleophile results in the displacement of the chloride leaving group. libretexts.org This reactivity is central to the synthesis of a wide array of organosilicon compounds.

Mizoroki-Heck Reactions of (1-Fluorovinyl)this compound

Oxidation Reactions Involving this compound

The oxidation of the Si-H bond in this compound to form a silanol (a compound containing a Si-OH group) is a fundamental transformation. This reaction can be achieved through various methods, including catalytic aerobic oxidation and enzymatic processes.

Gold nanoparticles (AuNPs) have emerged as effective catalysts for a range of aerobic oxidation reactions. osaka-u.ac.jprsc.org The oxidation of hydrosilanes, including this compound, to their corresponding silanols can be catalyzed by AuNPs under aerobic conditions. osaka-u.ac.jprsc.org For example, hydroxyapatite-supported gold nanoparticles (AuHAP) and gold nanoparticles deposited on citric acid-modified fibrillated cellulose (B213188) (Au:F-CAC) have demonstrated high catalytic activity for the selective oxidation of various silanes to silanols in water. osaka-u.ac.jprsc.org

Under optimized conditions, the reaction of this compound in the presence of an AuNP catalyst and molecular oxygen quantitatively yields methyldiphenylsilanol. osaka-u.ac.jp Mechanistic studies suggest that the reaction is initiated by the adsorption of molecular oxygen onto the gold nanoparticle surface, leading to the formation of catalytically active cationic gold sites. osaka-u.ac.jprsc.org This is followed by the dissociative adsorption of water and the hydrosilane, ultimately leading to the formation of the silanol and the regeneration of the catalyst. rsc.org

| Catalyst | Substrate | Product | Conditions | Yield |

| Au:F-CAC | This compound | Methyldiphenylsilanol | 27 °C, ambient atmosphere | Quantitative |

| AuHAP | This compound | Methyldiphenylsilanol | 80 °C, aerobic | High |

Cytochrome P450 enzymes are a versatile class of monooxygenases capable of catalyzing a wide array of oxidation reactions. nih.govmdpi.com The wild-type cytochrome P450 monooxygenase from Bacillus megaterium, known as P450BM3 (CYP102A1), exhibits promiscuous activity for the oxidation of hydrosilanes to silanols. nih.govnih.gov This enzymatic transformation provides a mild and selective method for Si-H bond oxidation, using molecular oxygen as the terminal oxidant. nih.govnih.gov

Computational and experimental studies have revealed that the enzymatic oxidation of silanes by P450BM3 proceeds through a mechanism analogous to its native C-H hydroxylation activity. nih.govnih.gov The catalytic cycle involves a highly reactive iron-oxo intermediate, often referred to as Compound I. nih.govnumberanalytics.com This species initiates the reaction by abstracting a hydrogen atom from the Si-H bond of this compound, generating a silicon-centered radical and a hydroxo-iron(IV) species. nih.gov This is followed by a "radical rebound" step, where the hydroxyl group is transferred from the iron center to the silicon radical, forming the final silanol product. nih.gov

A notable feature of the P450BM3-catalyzed oxidation of this compound is its high chemoselectivity for the Si-H bond over the C-H bonds of the methyl and phenyl groups. nih.govnih.gov This selectivity is attributed to the lower bond dissociation energy (BDE) of the Si-H bond compared to the C-H bonds present in the molecule. nih.gov The enzyme's active site preferentially targets the more labile Si-H bond, leading to the exclusive formation of the corresponding silanol without side products resulting from C-H oxidation. nih.gov This inherent selectivity makes enzymatic oxidation a valuable tool for the precise functionalization of organosilanes.

Tellurorhodamine dyes are a class of photocatalysts that can facilitate aerobic oxidation reactions using visible light. rsc.orgrsc.orgpdx.edu These dyes can oxidize this compound to methyldiphenylsilanol. nsf.gov The catalytic process is initiated by the photoexcitation of the tellurorhodamine dye, which then sensitizes the formation of singlet oxygen (¹O₂). pdx.edu The tellurium center of the dye reacts with ¹O₂ to form a telluroxide intermediate. rsc.orgpdx.edu

| Photocatalyst | Substrate | Product | Conditions |

| Tellurorhodamine Dye | This compound | Methyldiphenylsilanol | Visible light, O₂, H₂O |

Selective Enzymatic Oxidation by Cytochrome P450BM3

Coordination Chemistry of Silicon in Silane-Nucleophile Interactions

The coordination chemistry of silicon in its interactions with nucleophiles is a field of significant academic and practical interest. Unlike its lighter congener, carbon, silicon possesses the ability to expand its coordination sphere beyond the typical four-coordinate state. researchgate.net This capacity for hypercoordination is central to understanding the reactivity and reaction mechanisms of organosilanes, including this compound. The interaction between a silane (B1218182) and a nucleophile can lead to the formation of various coordinated species, which can be either stable adducts or transient intermediates in a chemical reaction. open.ac.ukopen.ac.uk The delicate balance between the electronic and steric properties of the substituents on the silicon atom, as well as the nature of the attacking nucleophile, dictates the coordination number and geometry of the resulting silicon species. open.ac.ukopen.ac.uk

Formation of Tetra-, Penta-, and Hexa-Coordinated Silicon Species

The silicon atom in this compound is initially tetracoordinated. However, upon interaction with nucleophiles, it can readily expand its coordination number to five (penta-coordinated) or, under certain conditions, six (hexa-coordinated). open.ac.ukopen.ac.uk The formation of these hypervalent silicon species is a key feature of many reactions involving silanes. These species can be neutral or ionic and may act as intermediates or be stable, isolable compounds. open.ac.ukopen.ac.uk

The ability of a silane to increase its coordination number is heavily influenced by the number and nature of the groups attached to the silicon atom. Generally, the presence of more electronegative groups on the silicon center enhances its Lewis acidity and promotes the formation of higher-coordinate species. open.ac.ukopen.ac.uk The coordination capability of silanes generally follows a predictable sequence. For instance, with non-hydrogen substituents like methyl (Me) or phenyl (Ph) groups, the tendency to form higher coordination states increases with the number of electronegative groups (X). open.ac.uk

This compound can be classified within the R'₂HSiX framework (where one R' is methyl, two are phenyl, and the 'X' is the hydride group, which can also act as a leaving group in some contexts). The presence of the hydrogen atom on the silicon in this compound is particularly significant, as replacing a methyl or phenyl group with a hydrogen atom can increase the maximum coordination number of the most stable silane-nucleophile adduct by one. open.ac.ukopen.ac.uk This is attributed to the smaller steric demand of the hydrogen atom. open.ac.uk Thus, H-containing silanes often exhibit enhanced reactivity and a greater propensity for hypercoordination compared to their fully alkylated or arylated counterparts. open.ac.ukopen.ac.uk

The formation of these higher-coordinate species often involves geometries such as trigonal bipyramidal for penta-coordinate silicon and octahedral for hexa-coordinate silicon. researchgate.netmdpi.com These geometries are the result of sp³d and sp³d² hybridization, respectively. researchgate.net

| Silane Type | Typical Maximum Coordination | Notes |

| R'₃SiX | Tetra-coordinate | Example: Trimethylchlorosilane. Generally does not form stable higher-coordinate species. open.ac.uk |

| R'₂SiX₂ / R'₂HSiX | Penta-coordinate | Example: Dichlorodimethylsilane, This compound . Can form stable five-coordinate adducts. open.ac.uk |

| R'SiX₃ / R'HSiX₂ | Hexa-coordinate | Example: Trichloromethylsilane. Readily forms six-coordinate species with suitable nucleophiles. open.ac.uk |

| SiX₄ | Hexa-coordinate | Example: Silicon tetrachloride. Forms stable hexa-coordinate complexes. open.ac.uknih.gov |

3-Center-3-Electron σ-Adducts in Silyl Radical Transfer

A fascinating aspect of silane reactivity involves radical pathways, which are distinct from the more common nucleophilic substitution mechanisms. The cleavage of a Si-H bond to generate a silyl radical typically requires a significant energy input, often provided by light (photons). nih.govchemrxiv.orgnih.gov However, recent research has unveiled a lower-energy pathway for silyl radical transfer that proceeds through an unusual intermediate: a 3-center-3-electron (3c-3e) σ-adduct. nih.govchemrxiv.orgacs.org

This mechanism has been demonstrated in the context of thermal olefin hydrosilylation catalyzed by Rh(II) porphyrins that are site-isolated within a metal-organic framework (MOF). nih.govchemrxiv.org While molecular Rh(II) catalysts are ineffective for this reaction even at high temperatures, the MOF-supported catalyst facilitates the reaction at room temperature. acs.org

The key to this enhanced reactivity is the ability of the MOF-supported Rh(II) metalloradical to form a stable 3-center-3-electron σ-adduct with the silane (such as this compound). nih.govchemrxiv.org This adduct is a stable species that can be observed directly in the absence of an olefin substrate. nih.govresearchgate.net

The formation of this 3c-3e adduct allows for the assembly of a tricomponent transition state involving the Rh(II) center, the silane, and the olefin. nih.gov This transition state enables the direct transfer of the silyl radical to the olefin, bypassing the formation of a high-energy, free silyl radical intermediate. nih.govchemrxiv.org The activation energy for this direct transfer is significantly lower (~15 kcal·mol⁻¹) than the minimum energy required to form a free silyl radical. nih.govresearchgate.net The MOF structure is crucial as it holds the Rh(II) centers at an optimal distance—close enough to allow for electron transfer that promotes the reaction, but far enough apart to permit the formation of the initial 3c-3e adduct. nih.govnih.gov

| Reaction Pathway | Intermediate | Energy Barrier | Key Feature |

| Stepwise Radical Formation | Free Silyl Radical (R₃Si•) | High (requires energy input, e.g., photons) nih.gov | Involves homolytic cleavage of the Si-H bond to form a discrete, high-energy radical intermediate. acs.org |

| Direct Radical Transfer | 3-Center-3-Electron σ-Adduct | Low (enables thermal reaction) acs.org | The silane, catalyst, and substrate form a single transition state, avoiding the formation of a free radical. nih.govchemrxiv.org |

Applications of Methyldiphenylsilane in Advanced Chemical Research

Organic Synthesis Applications

In the realm of organic synthesis, methyldiphenylsilane derivatives serve as crucial reagents and intermediates, facilitating the construction of complex molecular architectures through various strategic applications.

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of this functional group. highfine.com Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under various reaction conditions, and selective removal. highfine.comtcichemicals.com The methyldiphenylsilyl group, often introduced using chloro(methyl)diphenylsilane (B85503), forms a diphenylmethylsilyl (DPMS) ether with the alcohol. cymitquimica.comacs.org

The stability and deprotection conditions of silyl ethers are influenced by the steric bulk of the substituents on the silicon atom. highfine.com The DPMS group offers a distinct profile compared to other common silyl ethers. The selection of a specific silyl protecting group is critical for developing a successful synthetic strategy, especially in the total synthesis of complex molecules. tcichemicals.com

Below is a table comparing various silyl ether protecting groups commonly used for alcohols.

| Protecting Group | Common Reagent | Stability/Characteristics | Common Deprotection Conditions |

| Trimethylsilyl (B98337) (TMS) | Trimethylchlorosilane (TMSCl), Hexamethyldisilazane (HMDS) gelest.com | General, short-term protection; sensitive to acidic conditions. tcichemicals.comgelest.com | Dilute aqueous acid (e.g., HCl), fluoride (B91410) ion sources. gelest.comescholarship.org |

| Triethylsilyl (TES) | Triethylchlorosilane (TESCl) gelest.com | More stable than TMS due to increased steric hindrance. tcichemicals.com | Can be selectively removed in the presence of more robust silyl ethers like TBS. gelest.com |

| tert-Butyldimethylsilyl (TBS/TBDMS) | tert-Butyldimethylchlorosilane (TBDMSCl) | Widely used, stable to a broad range of conditions, but removable. tcichemicals.com | Fluoride ion sources (e.g., TBAF), acidic conditions. escholarship.org |

| Diphenylmethylsilyl (DPMS) | Chloro(methyl)diphenylsilane | Used as a protecting group for reactive hydrogens in alcohols, amines, and thiols. gelest.com | Can be selectively deprotected under mild, aqueous conditions. escholarship.org |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylchlorosilane (TBDPSCl) | Very robust due to significant steric hindrance; stable under conditions that cleave TBS ethers. highfine.com | Fluoride ion sources, often requiring harsher conditions than for TBS cleavage. tcichemicals.com |

| Triisopropylsilyl (TIPS) | Triisopropylchlorosilane (TIPSCl) | More sterically demanding than TBS and TBDPS; offers high stability. gelest.com | Can survive deprotection protocols that remove TBS and TBDPS groups. gelest.com |

This compound derivatives are valuable reagents for creating a variety of silylated organic compounds. smolecule.com Chloro(methyl)diphenylsilane, a key precursor, reacts with a range of nucleophiles, such as enolates, amines, and Grignard reagents, to introduce the methyldiphenylsilyl moiety into organic molecules. smolecule.com These resulting silylated compounds often exhibit unique properties compared to their non-silylated precursors and serve as important intermediates in further synthetic transformations. smolecule.com

A significant application is the C-silylation of carbonyl compounds. For instance, the enolates of carboxylic acids, esters, and amides can be quenched with a chlorosilane to produce α-silyl carbonyl compounds. thieme-connect.de While quenching ester enolates with chlorotrimethylsilane (B32843) can yield a mixture of C- and O-silylation products, acetamides can produce the desired α-silyl amides as the sole product under similar conditions. thieme-connect.de The choice of the silylating agent is crucial; the softer silicon center in chloro(methyl)diphenylsilane can favor C-silylation over O-silylation in certain reactions. thieme-connect.de These α-silyl esters and amides are generally stable and can be purified using methods like distillation or chromatography. thieme-connect.de

Beyond its role in functional group protection, this compound serves as a versatile building block in the assembly of complex molecules. smolecule.com Derivatives of this compound can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. smolecule.com

Furthermore, α,β-unsaturated α-silyl carbonyl compounds, which can be synthesized using this compound chemistry, are particularly useful as Michael acceptors. thieme-connect.de The silicon group in these compounds effectively stabilizes the α-anion formed during the Michael addition and can retard unwanted polymerization due to its steric bulk. thieme-connect.de This "aprotic Michael approach" has been successfully employed in annulation reactions, providing a powerful strategy for constructing cyclic systems, including complex steroid skeletons. thieme-connect.de

The formation of amide bonds is one of the most important reactions in organic chemistry. Direct amidation of carboxylic acids using silicon-based reagents offers a mild and efficient alternative to traditional coupling agents. thieme-connect.com This process generally proceeds through the in-situ formation of a reactive silyl ester intermediate. thieme-connect.comnih.govnottingham.ac.uk

The proposed mechanism involves the reaction of the carboxylic acid with an organosilane reagent to form a silyl ester, which is then attacked by an amine to yield the final amide product. nih.govnih.gov Various organosilanes, including hydrosilanes and alkoxysilanes, have been shown to effectively mediate this transformation by activating the carboxylic acid as a silyl ester. thieme-connect.com The silyl ester is considered the key intermediate in these catalytic cycles. nih.gov This method is attractive because organosilicon reagents are readily available and the byproducts are often environmentally benign. thieme-connect.com While specific studies highlighting this compound itself in this role are not detailed, its derivatives fit within the class of organosilanes known to facilitate this important transformation.

The utility of this compound extends into materials science, where it functions as a key component in the synthesis of advanced silicone polymers.

Chloro(methyl)diphenylsilane is a recognized precursor in the synthesis of silicone polymers, also known as polysiloxanes. cymitquimica.comsmolecule.com The traditional route to silicone polymers involves the hydrolysis of chlorosilane monomers. msu.edu In the case of chloro(methyl)diphenylsilane, hydrolysis would yield the corresponding silanol (B1196071), methyldiphenylsilanol. These silanols readily undergo condensation to form stable Si-O-Si (siloxane) linkages, which are the backbone of silicone polymers. msu.edu

Because chloro(methyl)diphenylsilane is monofunctional (containing only one reactive chlorine atom), it typically acts as a chain-terminating or "end-capping" unit in polymerization reactions. This allows for precise control over the molecular weight and properties of the final polymer. msu.edu The incorporation of bulky diphenyl groups into the polymer structure can impart specific characteristics, such as increased thermal stability or altered solubility, compared to polymers made solely from methyl-substituted silanes. cymitquimica.comsmolecule.com

An alternative, non-hydrolytic method for forming siloxane bonds is the Piers-Rubinsztajn reaction, which involves the dehydrocarbonative condensation between a silane (B1218182) (containing a Si-H bond) and a silicon alkoxide. researchgate.net This reaction provides a controllable route for synthesizing well-defined siloxane oligomers and polymers. researchgate.net

Materials Science and Polymer Chemistry

Surface Modification for Enhanced Material Properties

The ability of this compound to alter the surface properties of materials is a key area of its application. chemimpex.com Surface modification techniques are crucial for improving the performance, durability, and functionality of materials without changing their bulk properties. nanografi.com These techniques can enhance characteristics such as corrosion resistance, wear resistance, biocompatibility, and adhesion. nanografi.com

This compound and its derivatives are employed to modify the surfaces of various materials, including glass, metals, and ceramics. chemimpex.com This modification can impart hydrophobicity, making the surfaces water-repellent, a valuable property in the coatings industry. chemimpex.com The process of surface modification can also improve the adhesion of coatings to substrates, which is particularly beneficial in the automotive and electronics industries. chemblink.com The enhanced adhesion and durability provided by these modifications allow for the development of high-performance products capable of withstanding harsh environmental conditions. chemimpex.com

The general mechanism of surface modification involves altering the surface energy and wetting characteristics of a material. openaccessjournals.com This can be achieved through various methods, including chemical treatments and the deposition of thin films. nanografi.com In the context of medical and biological applications, surface engineering can improve the biocompatibility of materials, reducing the risk of adverse reactions when they come into contact with living tissues. openaccessjournals.com

Development of Novel Composite Materials

This compound and its derivatives play a crucial role as coupling agents in the production of advanced composite materials. chemimpex.comchemimpex.com Composite materials are engineered by combining two or more constituent materials with significantly different physical or chemical properties, resulting in a material with characteristics different from the individual components.

Silane coupling agents, such as chloro(methyl)diphenylsilane, are instrumental in enhancing the adhesion between organic and inorganic phases within a composite material. chemimpex.com This improved adhesion is critical in industries like automotive and aerospace, where high-performance materials are essential. chemimpex.com The use of silane coupling agents is applicable to a wide range of thermosetting and thermoplastic resins, including phenolic resins, epoxy resins, and polyolefins. siliconeoil.net

For instance, in fiberglass reinforced plastics, silane coupling agents were initially developed to improve the bond between the glass fibers and the polymer matrix. siliconeoil.net Similarly, they are used to enhance the properties of composites containing inorganic fillers by improving the dispersion and bonding of the filler within the polymer matrix. siliconeoil.net The modification of filler surfaces with silanes can take time to achieve full dispersion. siliconeoil.net

Recent research has explored the use of phenyl MQ silicone resins, synthesized from precursors like chloro(methyl)diphenylsilane, as molecular fillers to enhance the damping and mechanical properties of phenyl silicone rubber. doi.org The incorporation of these resins creates a "sea-island" structure within the composite, leading to improved mechanical and damping properties. doi.org Another study focused on modifying the surface of amorphous alloy fibers with a silane coupling agent to improve their bonding with an ultra-high-performance concrete matrix, resulting in enhanced mechanical strength. mdpi.com

Precursor for Silicon-Based Electronic and Optoelectronic Materials

This compound and related organosilanes serve as important precursors in the synthesis of silicon-based materials for electronic and optoelectronic applications. These materials are fundamental to the semiconductor industry and the development of advanced devices. gelest.com

Polysilane dendrimers, which are highly branched silicon-rich molecules, are a class of materials with potential for use as optoelectronic materials. researchgate.net These dendrimers exhibit photo-physical properties and have higher thermal and chemical resistance compared to linear polysilanes. researchgate.net The synthesis of these complex structures often involves the use of organosilicon precursors. researchgate.net

Furthermore, methoxytriphenylsilane, a related compound, is used in the preparation of functional nanomaterials and in the modification of functional layers in nano-electronic devices to improve conductivity, oxidation resistance, and stability. siliconeoil.netsiliconeoil.net

Application in Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials, particularly thin films. wikipedia.org In this process, a substrate is exposed to one or more volatile precursors that react or decompose on the substrate surface to produce the desired deposit. wikipedia.org this compound and other volatile organosilanes can be used as precursors in CVD processes.

CVD is employed in the semiconductor industry to deposit a variety of materials, including silicon dioxide, silicon nitride, and polysilicon. wikipedia.org Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that uses a plasma to enhance the chemical reaction rates of the precursors. impactcoatings.com This allows for deposition at lower temperatures, making it suitable for temperature-sensitive substrates like plastics. impactcoatings.com

PECVD has been used to deposit polysilane films, which have potential applications in microphotonics. mit.edu Although these films may not be electrically conductive due to branching, they can be modified through photo-oxidation to alter their refractive index, enabling the direct patterning of waveguides. mit.edu CVD techniques are essential for the fabrication of various electronic and photonic devices, including solar cells and flexible electronics. mit.edunih.gov

The precise control over film thickness and composition offered by CVD is critical for creating advanced integrated circuits and other electronic components. linde-amt.com The technique has also been instrumental in the synthesis of two-dimensional materials like graphene and hexagonal boron nitride. linde-amt.com

Synthesis of Sequence-Controlled Oligosiloxanes

This compound is a key reagent in the synthesis of sequence-controlled oligosiloxanes, which are oligomers with a defined sequence of different siloxane units. The precise control over the sequence of these oligomers is challenging to achieve with traditional methods like the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes. frontiersin.orgnih.gov

Recent advancements have utilized the Piers-Rubinsztajn reaction, a dehydrocarbonative coupling of alkoxysilanes and hydrosilanes catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to achieve highly selective synthesis of linear, branched, and cyclic oligosiloxanes. frontiersin.orgresearchgate.net This method, combined with the hydrosilylation of carbonyl compounds, allows for an iterative process that builds the oligosiloxane chain with a specific sequence. researchgate.net

A combination of Frustrated Lewis Pair (FLP)-catalyzed oxidation of hydrosilanes with B(C₆F₅)₃-catalyzed dehydrogenation has also been shown to enable the precise synthesis of sequence-controlled oligosiloxanes. acs.org This approach offers a broad substrate scope and the potential for scalability in the production of silicon-containing polymer materials. acs.org

Another reported method involves the coupling of trimethylsilyl acetate (B1210297) with dialkylsilanes using an iridium catalyst, followed by a rearrangement catalyzed by tris(pentafluorophenyl)borane to form the desired disiloxanes. tcichemicals.com These innovative synthetic strategies open up possibilities for creating novel polysiloxane materials with tailored properties.

Carbon Film Coating via Anodic Electrodeposition

A novel method for creating carbon film coatings involves the direct anodic electrodeposition from an ionic liquid containing phenylsilane (B129415) derivatives, including this compound. oup.com This process can be carried out at room temperature and has shown that this compound is particularly efficient in the electrodeposition of graphite (B72142) carbon films. oup.comoup.com

Anodic electrophoretic deposition (EDP) is a technique used to deposit thin and uniform films onto conductive surfaces. nih.gov In the context of carbon film coating, the phenylsilane derivative in the ionic liquid undergoes an electrochemical reaction at the anode, leading to the formation of a carbon film. oup.com This method offers a new route for the fabrication of carbon coatings, which have various applications, including in electrodes for batteries. oup.com The electrochemical redox performance of the resulting carbon film electrodes has been investigated, demonstrating their potential for use in energy storage devices. oup.com

The use of non-stationary electrolysis modes, such as pulsed and reversible currents, can enhance the properties of electrodeposited composite coatings by increasing the content of the dispersed phase and ensuring its uniform distribution. mdpi.com While this specific study focused on metal matrix composites, the principle of using advanced electrolysis techniques could potentially be applied to the electrodeposition of carbon films from phenylsilane precursors to further tailor their properties.

Grafting onto Functionalized Inorganic Surfaces (e.g., ZrC) for Hybrid Materials

This compound is utilized in the creation of hybrid materials by grafting it onto the functionalized surfaces of inorganic materials like zirconium carbide (ZrC). researchgate.net Hybrid materials, which combine organic and inorganic components, are a promising class of materials due to their synergistic properties. nih.gov

The process of creating these "organics-on-inorganics" hybrid materials often involves first functionalizing the inorganic surface and then attaching the organic molecules. nih.gov In the case of ZrC, the surface can be functionalized with a molecule like 3-butenoic acid, which adsorbs strongly to the zirconium atoms. researchgate.net Subsequently, this compound can be grafted onto this functionalized surface. researchgate.net This approach is being explored as a route to synthesize ZrC/SiC core-shell composites to control the oxidation of ZrC. researchgate.net

The grafting of polymers onto inorganic nanoparticles is a common strategy to improve their dispersion and create stable hybrid materials. mdpi.com This can be achieved through methods like "grafting to," where pre-formed polymers are attached to the surface, or "grafting from," where polymers are grown directly from the surface. mdpi.com The covalent anchoring of alkylsilanes to the surface of nanoparticles, such as zinc oxide, has been shown to improve the mechanical and thermal properties of epoxy-based composite materials. mdpi.com

These hybrid materials have a wide range of potential applications, leveraging the combined properties of the inorganic substrate and the organic grafted layer. mdpi.com

Biochemical and Pharmaceutical Research Applications

This compound and its derivatives have emerged as versatile tools in biochemical and pharmaceutical research, contributing to advancements in drug formulation, the design of molecules with enhanced therapeutic properties, and the synthesis of radiolabeled compounds for diagnostic imaging.

Role in Drug Formulation Processes

The formulation of a drug is a critical process that ensures the stability, solubility, and effective delivery of the active pharmaceutical ingredient (API). react4life.com this compound is utilized in drug formulation, where it can contribute to improving the physicochemical properties of APIs. chemimpex.com Its role is primarily associated with its function as an excipient and its use in the synthesis of drug delivery systems. chemimpex.commyskinrecipes.com

Excipients are inactive substances in a drug product that serve various purposes, such as enhancing stability, modifying viscosity, or aiding in the manufacturing process. pharmaexcipients.com The incorporation of a diphenylmethylsilyl moiety into a formulation can enhance the solubility and stability of the final drug product. chemimpex.com Improved solubility is a key factor in enhancing the bioavailability of poorly water-soluble drugs, as dissolution is a rate-limiting step for absorption. researchgate.net By modifying the API or being part of the delivery vehicle, this compound can help solubilize lipophilic compounds, facilitating their transport across biological membranes. researchgate.netnih.gov

Furthermore, this compound serves as an intermediate in the synthesis of silicone polymers, which are widely used in creating various drug delivery systems. chemimpex.comnih.gov These systems can include nanoparticles, hydrogels, and other matrices designed for the controlled release of therapeutic agents. nih.govresearchgate.net The stability imparted by the silane structure helps protect the API from degradation, potentially extending the shelf-life of the medication. chemimpex.compharmaexcipients.com

Table 1: Functions of this compound in Drug Formulation

| Function | Description | Impact on Formulation |

| Solubility Enhancement | Improves the dissolution of poorly water-soluble Active Pharmaceutical Ingredients (APIs). chemimpex.com | Increases bioavailability by facilitating drug absorption in the gastrointestinal tract. researchgate.net |

| Stability Improvement | Protects the API from chemical degradation and oxidation. chemimpex.compharmaexcipients.com | Extends the shelf-life and maintains the therapeutic efficacy of the drug product. pharmaexcipients.com |

| Intermediate for Delivery Systems | Serves as a building block for silicone-based polymers used in controlled-release systems. chemimpex.comnih.gov | Enables the design of advanced drug delivery platforms like nanoparticles and hydrogels for targeted and sustained release. nih.govresearchgate.net |

Isosteric Effects in Drug-Like Molecules for Enhanced Binding Affinity

The diphenylmethylsilyl group can be considered a bioisostere for other chemical moieties in drug-like molecules. While direct research on this compound as a bioisostere is specific, the principles can be understood from related organosilicon compounds. For instance, in a manner analogous to how a chlorine atom in chloro(methyl)diphenylsilane can mimic a methyl group in van der Waals interactions, the bulkier and lipophilic diphenylmethylsilyl group can be used to replace other groups to optimize spatial interactions within a protein's binding pocket. This substitution can lead to an enhanced binding affinity.

The strategic replacement of a chemical group with a bioisostere like the diphenylmethylsilyl group can influence several factors crucial for drug efficacy:

Size and Shape: The tetrahedral geometry and specific bond lengths of the silicon atom can alter the conformation of the molecule, potentially leading to a better fit with the target protein. nih.gov

Lipophilicity: The phenyl groups contribute to increased lipophilicity, which can enhance membrane permeability or improve interactions with hydrophobic pockets of a receptor.

Electronic Properties: The electronic nature of the silicon atom, being different from carbon, can modify the electronic distribution within the molecule, affecting its interaction with the biological target. nih.gov

The application of such isosteric replacements is a key tactic in the lead optimization phase of drug discovery, aiming to generate novel molecules with superior properties compared to existing compounds. mdpi.comresearchgate.net

Table 2: Comparison of Isosteric Replacements in Drug Design

| Original Group | Potential Bioisosteric Replacement | Key Property Modified | Desired Outcome |

| tert-Butyl Group | Diphenylmethylsilyl Group | Steric bulk, Lipophilicity | Enhanced van der Waals interactions, Improved fit in hydrophobic binding pockets. |

| Phenyl Group | Thiophene Ring | Electronic distribution, H-bonding capacity | Altered receptor interaction, Modified metabolic stability. nih.gov |

| Hydroxyl Group (-OH) | Amino Group (-NH2) | Hydrogen bonding, pKa | Mimicry of tautomeric forms, Altered binding to target. ajptr.com |

| Hydrogen (-H) | Fluorine (-F) | Electronegativity, Steric size | Blockade of metabolic sites, Enhanced binding interactions. nih.gov |

Radiochemical Applications, e.g., Trapping of [11C]CO2

Positron Emission Tomography (PET) is a powerful noninvasive imaging technique used in clinical diagnostics, particularly in oncology, neurology, and cardiology. ucdavis.eduradiopaedia.org PET imaging relies on the detection of photons emitted from positron-emitting radioactive tracers administered to the patient. nih.gov Carbon-11 ([11C]) is a frequently used positron-emitting radionuclide for labeling biologically active molecules because its short half-life (≈20.4 minutes) is suitable for imaging metabolic processes. mdpi.com

A significant challenge in ¹¹C radiochemistry is the efficient incorporation of the radionuclide into complex molecules. core.ac.uk Cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) is the primary precursor for most ¹¹C-labeling reactions. core.ac.uk Recent research has demonstrated that diphenylmethylsilanes, including this compound, are highly effective reagents for trapping [¹¹C]CO₂. rsc.org

The process involves the reaction of the silane with [¹¹C]CO₂ to form a silylcarboxylate intermediate. This trapped [¹¹C] can then be rapidly converted and released as [¹¹C]carbon monoxide ([¹¹C]CO) when triggered by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org The released [¹¹C]CO is a versatile synthon that can be used in a wide array of [¹¹C]carbonylation reactions to produce radiolabeled amides, ketones, and other functional groups in PET tracers. rsc.orgsemanticscholar.org

This silane-based methodology offers several advantages over traditional methods of [¹¹C]CO production, which often require harsh conditions or specialized equipment. core.ac.ukrsc.org The use of this compound and related compounds provides a mild, efficient, and rapid route for the conversion of [¹¹C]CO₂ to [¹¹C]CO, significantly expanding the scope of molecules that can be labeled for PET imaging. rsc.org

Table 3: Research Findings on this compound in [¹¹C]CO₂ Trapping

| Study Focus | Key Finding | Significance | Reference |

| [¹¹C]CO₂ to [¹¹C]CO Conversion | Diphenylmethyl silanes efficiently trap [¹¹C]CO₂ and release [¹¹C]CO upon activation with TBAF. | Provides a novel and rapid chemical methodology for producing [¹¹C]CO for carbonylation reactions under mild conditions. | rsc.org |

| Radiochemical Yields | The released [¹¹C]CO was used to synthesize PET ligands, such as [¹¹C]N-benzylbenzamide, with radiochemical yields exceeding 90%. | Demonstrates the high efficiency and practical utility of the method for synthesizing complex radiotracers for PET imaging. | rsc.org |

| Overcoming Limitations | Silane-based fixation methods can overcome the chemoselectivity issues associated with highly reactive organometallic reagents (e.g., Grignard reagents). | Expands the applicability of [¹¹C]CO₂ fixation to more complex and functionalized molecules, crucial for modern drug development. | core.ac.uk |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the principal tool for the routine and in-depth structural analysis of methyldiphenylsilane. Each technique offers a unique window into the molecule's constitution, and together they provide an unambiguous confirmation of its identity.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.orgfigshare.com The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. nist.govnist.gov

Key vibrational modes for this compound include:

Si-H stretch: A sharp, characteristic band typically appears in the region of 2100-2200 cm⁻¹.

C-H stretch (aromatic): Multiple sharp bands are observed above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands corresponding to the methyl group appear just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region are indicative of the phenyl rings.

Si-C stretch: Vibrations associated with the silicon-carbon bond are also present.

The presence and position of these bands provide strong evidence for the molecular structure of this compound. nih.gov

Mass Spectrometry (MS, HRMS, LC/MS) and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govmassbank.eu

MS: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound (198.34 g/mol ). chemicalbook.comnih.govnist.gov

Fragmentation Analysis: The molecule fragments in a predictable manner under electron ionization. Common fragments include the loss of a methyl group ([M-CH₃]⁺), the loss of a phenyl group ([M-C₆H₅]⁺), and ions corresponding to the phenyl and methylsilyl moieties. chemicalbook.comnih.gov For instance, one fragmentation pattern shows top peaks at m/z values of 91, 120, 105, 183, and 198. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments with a high degree of confidence. rsc.orglongdom.orgyoutube.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography/Mass Spectrometry (LC/MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of this compound in complex mixtures.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.com While this compound is a liquid at room temperature, its structure can be analyzed by XRD if it is crystallized at low temperatures or if solid derivatives are synthesized. nih.govnih.gov

XRD analysis provides detailed information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the phenyl and methyl groups around the central silicon atom.

Crystal packing: How the molecules are arranged in the crystal lattice.

Studies on related diphenylsilane (B1312307) derivatives have shown that the geometry around the silicon atom is typically tetrahedral. acs.orgnih.gov The phenyl groups can adopt various rotational conformations, which can be influenced by intermolecular interactions in the solid state. rcsb.orgresearchgate.net

Advanced Characterization for Reaction Mechanisms

Beyond simple structural confirmation, specialized analytical techniques are employed to investigate the intricate details of reaction mechanisms involving this compound.

Isotope Labeling Experiments

Isotope labeling is a powerful method for elucidating reaction pathways by replacing one or more atoms in a molecule with their isotopes. acs.org In the context of this compound, deuterium (B1214612) (D or ²H) is a commonly used isotope to trace the fate of hydrogen atoms during a reaction.

For example, in hydrosilylation reactions, where this compound adds across a double or triple bond, replacing the hydrogen on the silicon atom with deuterium (to give methyldiphenyl(deutero)silane) can help determine the mechanism of the addition. csic.eslibretexts.orgrsc.org By analyzing the position of the deuterium atom in the product using techniques like NMR or mass spectrometry, chemists can distinguish between different possible mechanistic pathways, such as the Chalk-Harrod or modified Chalk-Harrod mechanisms. libretexts.orgrsc.org These experiments have been crucial in understanding the regioselectivity and stereoselectivity of such reactions. libretexts.org

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS)

Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is a powerful surface-sensitive technique used for determining the elemental composition, chemical state, and electronic state of materials. ceric-eric.eu Unlike traditional XPS, which operates under ultra-high vacuum (UHV) conditions, NAP-XPS allows for the analysis of samples in the presence of gases and liquids at pressures up to a few tens of millibars. ceric-eric.euroyce.ac.uk This capability is crucial for studying the surface chemistry of materials under realistic environmental or operational conditions, making it highly relevant for fields such as catalysis, electrochemistry, and materials science. royce.ac.ukrsc.org

The fundamental principle of NAP-XPS involves irradiating a sample with X-rays, causing the emission of photoelectrons. royce.ac.uk The kinetic energy of these emitted electrons is then measured to determine their binding energy, which is characteristic of the element and its chemical environment. ceric-eric.eu To operate at near-ambient pressures, NAP-XPS systems utilize a differentially pumped electrostatic pre-lens system and a specialized reaction cell. ceric-eric.eu This setup allows for the analysis of samples at pressures significantly higher than in conventional XPS, while maintaining the necessary vacuum for the electron analyzer. royce.ac.uk

In the context of organosilicon compounds like this compound, NAP-XPS can provide valuable insights into their surface interactions and stability. For instance, the technique can be used to study the adsorption and reaction of this compound on various surfaces, monitor changes in its chemical state upon exposure to different gaseous environments (e.g., oxygen, water vapor), and investigate its role in surface modification processes. specs-group.comresearchgate.net The ability to perform these analyses in situ provides a dynamic view of the chemical processes occurring at the surface. royce.ac.uk

Table 1: Key Operational Parameters of a Typical NAP-XPS System

| Parameter | Value/Range | Description |

| Operating Pressure | Up to 25 mbar | Allows for the study of samples in gaseous environments. royce.ac.uk |

| Temperature Range | -200°C to 1000°C | Enables the investigation of temperature-dependent processes. ceric-eric.eu |

| X-ray Source | Monochromatized Al Kα | Provides high-intensity X-rays for core-level spectroscopy. ceric-eric.eu |

| Analysis Depth | 0 to 10 nm | Offers high surface sensitivity. ceric-eric.eu |

Research Findings:

While specific NAP-XPS studies focusing solely on this compound are not prevalent in the searched literature, the application of this technique to other organosilicon compounds provides a strong basis for its utility. For example, NAP-XPS has been employed to study the surface chemistry of organosilicon compounds on human hair, revealing changes in the Silicon 1s and 2p regions after treatment with hair care products. specs-group.com In another study, the interactions of various organosilicon compounds with biological membranes were characterized, demonstrating the retention of these compounds in or on the cell membrane. researchgate.net Furthermore, XPS has been used to characterize thin layers of silanes on gold surfaces, providing in-depth compositional information. mdpi.com These examples highlight the potential of NAP-XPS to elucidate the surface behavior of this compound in various applications.